molecular formula C40H57N5O7 B14130522 (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Cat. No.: B14130522
M. Wt: 719.9 g/mol
InChI Key: BLMPQMFVWMYDKT-IKKRJENISA-N
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Description

(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide is a complex organic compound with potential applications in various scientific fields. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide typically involves multi-step organic synthesis. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is maintained. Common reagents might include protecting groups, chiral catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such a complex compound would likely involve advanced techniques such as automated synthesis and high-throughput screening to optimize yield and purity. The use of continuous flow reactors and other modern chemical engineering methods could also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to maintain the integrity of the compound’s stereochemistry.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.

Biology

In biology, the compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chiral amides or peptides with multiple stereocenters. Examples could be:

  • (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide analogs.
  • Other chiral peptides with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40-/m0/s1

InChI Key

BLMPQMFVWMYDKT-IKKRJENISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

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